Molecular Identity and Physicochemical Characteristics
Molecular Identity and Physicochemical Characteristics
An In-Depth Technical Guide to the Chemical Properties and Synthetic Profile of 1-(3-Phenylpropyl)-2-thiourea
Executive Summary: 1-(3-Phenylpropyl)-2-thiourea, a member of the versatile N-substituted thiourea class of compounds, represents a molecule of significant interest to the chemical and pharmaceutical sciences. Thiourea derivatives are recognized for their broad spectrum of biological activities and their utility as intermediates in organic synthesis.[1][2][3] This guide provides a comprehensive technical overview of the core chemical properties, synthesis, and analytical characterization of 1-(3-Phenylpropyl)-2-thiourea. By integrating foundational chemical principles with practical experimental insights, this document serves as an essential resource for researchers engaged in medicinal chemistry, drug development, and advanced organic synthesis. We will explore its molecular structure, physicochemical characteristics, detailed synthetic protocols, spectroscopic signature, and the pharmacological potential inherited from its parent scaffold.
Nomenclature and Structural Elucidation
1-(3-Phenylpropyl)-2-thiourea is an organosulfur compound characterized by a 3-phenylpropyl group attached to one of the nitrogen atoms of the thiourea core (SC(NH₂)₂). This substitution imparts specific steric and electronic properties that distinguish it from the parent thiourea molecule.
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Chemical Name: 1-(3-Phenylpropyl)-2-thiourea
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Canonical SMILES: C1=CC=C(C=C1)CCCNC(=S)N[8]
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InChI: InChI=1S/C10H14N2S/c11-10(13)12-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H3,11,12,13)[8]
Tautomerism: The Thione-Thiol Equilibrium
A fundamental chemical property of thiourea and its derivatives is the existence of tautomeric forms: the thione form (containing the C=S double bond) and the thiol form (containing the C-S single bond and an N=C double bond), also known as isothiourea.[1][9] In aqueous solutions and most common states, the thione form is predominant.[1][9] This equilibrium is crucial as it dictates the molecule's reactivity, particularly its ability to act as a nucleophile or as a ligand for metal ions.
Caption: Thione-Thiol Tautomerism in 1-(3-Phenylpropyl)-2-thiourea.
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing experimental protocols. The introduction of the lipophilic phenylpropyl group significantly influences these parameters compared to unsubstituted thiourea.
| Property | Value | Source |
| Molecular Weight | 194.30 g/mol | [4][7] |
| Melting Point | 111 °C | [5] |
| Boiling Point | 329.6 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.124 g/cm³ (Predicted) | [5] |
| XLogP3 | 1.9 - 2.5 | [5][7] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Topological Polar Surface Area | 70.1 Ų | [5] |
The XLogP3 value indicates moderate lipophilicity, suggesting good solubility in organic solvents like DMSO and alcohols, and potentially influencing its ability to cross biological membranes.
Synthesis and Purification
Principle of Synthesis: Nucleophilic Addition
The most reliable and high-yielding method for synthesizing N-monosubstituted thioureas is the nucleophilic addition of a primary amine to an isothiocyanate.[2][10][11] This reaction is mechanistically straightforward: the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate group (-N=C=S), followed by proton transfer to form the stable thiourea product. For 1-(3-Phenylpropyl)-2-thiourea, this involves the reaction of 3-phenylpropylamine with a source of the thiocyanate group. A common laboratory-scale approach uses an in situ generated acyl isothiocyanate from an acid chloride and a thiocyanate salt, which then reacts with the amine.[1][2]
Detailed Experimental Protocol for Synthesis
This protocol describes a common two-step, one-pot synthesis adapted from established methodologies for N-acyl thiourea derivatives.[1][12]
Materials:
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Benzoyl chloride
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
-
3-Phenylpropylamine
-
Anhydrous acetone
Procedure:
-
Generation of Benzoyl Isothiocyanate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium thiocyanate (1.1 equivalents) in anhydrous acetone. To this stirring suspension, add benzoyl chloride (1.0 equivalent) dropwise at room temperature. The reaction is typically stirred for 30-60 minutes to form the intermediate, benzoyl isothiocyanate. The progress can be monitored by the formation of a potassium chloride precipitate.[12]
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Formation of Thiourea: To the same flask containing the in situ generated isothiocyanate, add 3-phenylpropylamine (1.0 equivalent) dropwise. The addition is often exothermic and should be controlled.
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Reaction Completion: After the addition is complete, the reaction mixture is typically heated to reflux for 1-3 hours to ensure complete reaction. The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.[13]
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Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into ice-cold water. The resulting precipitate, which is the N-benzoyl-N'-(3-phenylpropyl)thiourea intermediate, is collected by vacuum filtration.
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Hydrolysis (if necessary): To obtain the title compound, the benzoyl group must be removed. This can be achieved by hydrolysis under basic conditions (e.g., refluxing with aqueous NaOH), followed by neutralization to precipitate the final product, 1-(3-Phenylpropyl)-2-thiourea.
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Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure compound.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of 1-(3-Phenylpropyl)-2-thiourea.
Spectroscopic and Analytical Profile
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following data are based on characteristic values for thiourea derivatives found in the literature.[2][14][15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Rationale for Solvent Choice: DMSO-d₆ is a common solvent for NMR analysis of thioureas because the acidic NH protons are readily observable and do not exchange as rapidly as they would in protic solvents like methanol-d₄.[2]
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¹H NMR (Expected Signals in DMSO-d₆):
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δ 9.5-8.0 ppm: Broad singlets corresponding to the two NH protons (NH and NH₂). Their chemical shift can be concentration and temperature-dependent.
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δ 7.4-7.1 ppm: A multiplet integrating to 5H, corresponding to the aromatic protons of the phenyl ring.
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δ 3.4-3.2 ppm: A triplet or quartet (broadened by coupling to NH) for the -CH₂- group adjacent to the thiourea nitrogen.
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δ 2.7-2.5 ppm: A triplet for the benzylic -CH₂- group.
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δ 2.0-1.8 ppm: A multiplet (quintet or sextet) for the central -CH₂- group of the propyl chain.
-
-
¹³C NMR (Expected Signals in DMSO-d₆):
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δ ~183 ppm: The characteristic signal for the thiocarbonyl (C=S) carbon.
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δ 142-126 ppm: Signals for the aromatic carbons.
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δ ~45-30 ppm: Signals for the three aliphatic carbons of the propyl chain.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The spectrum is typically recorded using a KBr disc.
| Wavenumber (cm⁻¹) | Vibration Mode | Significance |
| 3400 - 3100 | N-H Stretching | Confirms the presence of amine groups. Often appears as multiple broad peaks.[17] |
| 3100 - 3000 | Aromatic C-H Stretching | Indicates the phenyl group. |
| 2950 - 2850 | Aliphatic C-H Stretching | Confirms the propyl chain. |
| ~1600, ~1490 | C=C Stretching | Aromatic ring vibrations. |
| ~1550 | N-H Bending | Amine scissoring vibration. |
| ~1280, ~1500 | N-C=S and C-N fragments | Vibrations characteristic of the thiourea core.[17] |
| ~1200, ~800 | C=S Stretching | Confirms the thiocarbonyl group.[17] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
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Molecular Ion: For 1-(3-Phenylpropyl)-2-thiourea, the exact mass is 194.0878.[5] In high-resolution mass spectrometry (HRMS), the [M+H]⁺ ion would be observed at m/z 195.0951.
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Key Fragmentation Pattern: A major fragmentation pathway would be the benzylic cleavage, leading to the formation of the tropylium ion at m/z 91.
Pharmacological Context and Biological Potential
The Thiourea Scaffold in Medicinal Chemistry
Thiourea and its derivatives are privileged scaffolds in drug discovery, exhibiting a remarkable range of biological activities.[1][18] This versatility stems from the thiourea moiety's ability to form strong hydrogen bonds and coordinate with metal ions, which are often present in the active sites of enzymes.[19] Documented activities include:
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Antiviral: Including activity against HIV.[22]
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Enzyme Inhibition: Targeting enzymes like tyrosinase and urease.[12][23]
Structure-Activity Relationship (SAR) and Potential Mechanisms
The biological profile of 1-(3-Phenylpropyl)-2-thiourea is influenced by its distinct structural features:
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Thiourea Core: This group is the primary pharmacophore, responsible for key interactions with biological targets through its hydrogen bond donor (NH) and acceptor (C=S) sites.
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3-Phenylpropyl Group: This substituent introduces significant lipophilicity (XLogP3 ≈ 2.5), which can enhance cell membrane permeability and allow for hydrophobic interactions within target protein binding pockets. The flexible propyl linker allows the phenyl ring to adopt various conformations to optimize these interactions.
A potential mechanism of action, common for many bioactive molecules, is enzyme inhibition. The thiourea could bind to an enzyme's active site, blocking its function.
Caption: Potential binding modes of 1-(3-Phenylpropyl)-2-thiourea in an enzyme active site.
Conclusion and Future Directions
1-(3-Phenylpropyl)-2-thiourea is a well-defined chemical entity with a rich profile of interesting properties. Its synthesis is achievable through robust and established chemical methods, and its structure can be unequivocally confirmed by standard spectroscopic techniques. The presence of the lipophilic phenylpropyl substituent on the biologically active thiourea scaffold makes it a compelling candidate for further investigation in drug discovery programs. Future research should focus on screening this compound against a panel of biological targets, such as kinases, proteases, and microbial enzymes, to fully elucidate its therapeutic potential and explore its development as a lead compound for novel therapeutics.
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